molecular formula C17H24N2O2S B6453535 1-(cyclopropanesulfonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]-1,4-diazepane CAS No. 2549133-21-1

1-(cyclopropanesulfonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]-1,4-diazepane

Cat. No.: B6453535
CAS No.: 2549133-21-1
M. Wt: 320.5 g/mol
InChI Key: DDSQPKUNMFETMX-XBXARRHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Cyclopropanesulfonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]-1,4-diazepane is a complex organic compound that features a cyclopropane ring, a sulfonyl group, and a diazepane ring

Preparation Methods

The synthesis of 1-(cyclopropanesulfonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]-1,4-diazepane typically involves multiple steps. One common method starts with the preparation of cyclopropanesulfonyl chloride, which is then reacted with appropriate amines and other reagents to form the desired diazepane derivative . The reaction conditions often include the use of organic solvents, controlled temperatures, and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

1-(Cyclopropanesulfonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]-1,4-diazepane can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(cyclopropanesulfonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]-1,4-diazepane involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The diazepane ring may also interact with specific binding sites, modulating the activity of the target molecules .

Comparison with Similar Compounds

Similar compounds include other sulfonyl-containing diazepanes and cyclopropane derivatives. Compared to these compounds, 1-(cyclopropanesulfonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]-1,4-diazepane is unique due to its specific structural features, such as the combination of a cyclopropane ring and a diazepane ring. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

1-cyclopropylsulfonyl-4-[(E)-3-phenylprop-2-enyl]-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2S/c20-22(21,17-9-10-17)19-13-5-12-18(14-15-19)11-4-8-16-6-2-1-3-7-16/h1-4,6-8,17H,5,9-15H2/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDSQPKUNMFETMX-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2CC2)CC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN(C1)S(=O)(=O)C2CC2)C/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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